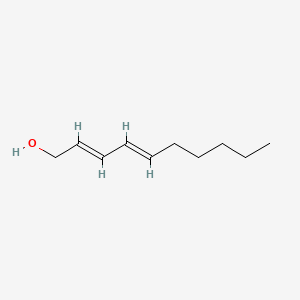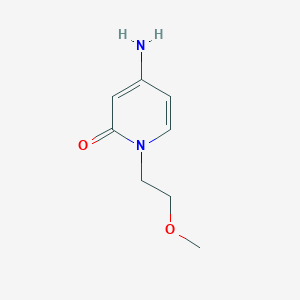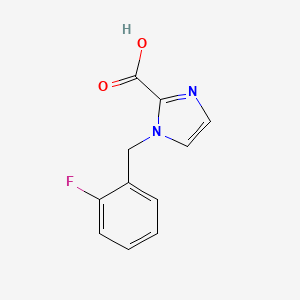
(2E,4E)-deca-2,4-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4E)-deca-2,4-dien-1-ol is an organic compound characterized by its two conjugated double bonds and a hydroxyl group at the terminal carbon. This compound is part of the family of dienes, which are known for their reactivity due to the presence of multiple double bonds. It is used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
(2E,4E)-deca-2,4-dien-1-ol can be synthesized through several methods. One common approach involves the biocatalytic oxidation of fatty acid preparations by enzymes released from plant extracts. This method provides a valuable natural aroma compound, (2E,4E)-deca-2,4-dienal, which can be further reduced to this compound .
Industrial Production Methods
In industrial settings, the compound can be produced using hydrophobic adsorbents to separate it from a biocatalytic reaction mixture. The process involves the use of ethanol as a desorbent to purify this compound from the reaction mixture .
化学反应分析
Types of Reactions
(2E,4E)-deca-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: The double bonds can be hydrogenated to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: (2E,4E)-deca-2,4-dienal or (2E,4E)-deca-2,4-dienoic acid.
Reduction: Decane derivatives with reduced double bonds.
Substitution: Halogenated deca-2,4-dienes.
科学研究应用
(2E,4E)-deca-2,4-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive agent.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
作用机制
The mechanism by which (2E,4E)-deca-2,4-dien-1-ol exerts its effects involves multiple molecular targets and pathways:
Oxidative Stress: The compound can induce oxidative stress in cells, leading to the inhibition of antioxidant enzymes and ATPase activity.
Membrane Permeability: It increases cell membrane permeability, disrupting cellular homeostasis.
Energy Metabolism: The compound affects energy metabolism by downregulating ATP generation and other metabolic pathways.
相似化合物的比较
Similar Compounds
(2E,4E)-deca-2,4-dienal: An aldehyde derivative with similar double bond configuration.
(2E,4E)-hexa-2,4-dien-1-ol: A shorter chain alcohol with similar conjugated double bonds.
Uniqueness
(2E,4E)-deca-2,4-dien-1-ol is unique due to its specific combination of double bonds and terminal hydroxyl group, which confer distinct reactivity and applications compared to its analogs.
属性
CAS 编号 |
14507-02-9 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
deca-2,4-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-9,11H,2-5,10H2,1H3 |
InChI 键 |
NUBWFSDCZULDCI-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC=CCO |
手性 SMILES |
CCCCC/C=C/C=C/CO |
规范 SMILES |
CCCCCC=CC=CCO |
密度 |
d234 0.86 0.861-0.871 |
Key on ui other cas no. |
18409-21-7 |
物理描述 |
Colourless liquid; oily, fatty aroma |
Pictograms |
Irritant |
溶解度 |
Insoluble in water; Soluble in fat soluble (in ethanol) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine](/img/structure/B3027929.png)

![Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate hydrochloride](/img/structure/B3027932.png)
![[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3027933.png)


![1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B3027938.png)
![8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride](/img/structure/B3027939.png)


![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)
![(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine](/img/structure/B3027946.png)
